2-Methyl-5-tert-Butyl-p-quaterphenyl
CAS No.: 114932-35-3
Cat. No.: VC20887211
Molecular Formula: C29H28
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114932-35-3 |
---|---|
Molecular Formula | C29H28 |
Molecular Weight | 376.5 g/mol |
IUPAC Name | 4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene |
Standard InChI | InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3 |
Standard InChI Key | CWPXNSGDVJJPHG-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structure
2-Methyl-5-tert-Butyl-p-quaterphenyl belongs to the quaterphenyl family of compounds, consisting of four benzene rings linked together in a linear arrangement. This sterically hindered p-quaterphenyl derivative features methyl and tert-butyl substituents that contribute to its unique properties and stability.
Basic Chemical Information
The compound is formally identified by the following characteristics:
Parameter | Value |
---|---|
CAS Number | 114932-35-3 |
Molecular Formula | C29H28 |
Molecular Weight | 376.53 g/mol |
IUPAC Name | 4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene |
Alternative Name | 1,1':4',1'':4'',1'''-Quaterphenyl, 5-(1,1-dimethylethyl)-2-methyl- |
Standard InChIKey | CWPXNSGDVJJPHG-UHFFFAOYSA-N |
The molecular structure consists of a backbone of four connected phenyl rings with a methyl group at position 2 and a tert-butyl group at position 5 of the terminal phenyl ring. This arrangement contributes to the compound's rigid, planar structure that impacts its photophysical properties.
Physical Properties
The physical properties of 2-Methyl-5-tert-Butyl-p-quaterphenyl have been determined through both experimental measurements and predictive modeling:
Property | Value | Method |
---|---|---|
Boiling Point | 543.5±45.0 °C | Predicted |
Density | 1.022±0.06 g/cm³ | Predicted |
These properties reflect the compound's relatively high molecular weight and complex aromatic structure . The high boiling point is consistent with other polycyclic aromatic compounds containing multiple phenyl rings.
Photophysical Characteristics
The photophysical properties of 2-Methyl-5-tert-Butyl-p-quaterphenyl have been extensively studied, particularly regarding its fluorescence behavior and performance as a UV laser dye.
Fluorescence Properties
2-Methyl-5-tert-Butyl-p-quaterphenyl exhibits distinctive fluorescence characteristics that make it valuable for spectroscopic applications. The compound demonstrates emission in the ultraviolet range, specifically between 330-380 nm, which is slightly shorter than the parent compound p-quaterphenyl . This blue-shifted emission is attributed to the steric effects introduced by the methyl and tert-butyl substituents, which influence the electronic structure and conjugation of the molecule.
Research has established that the compound possesses favorable quantum yields and fluorescence lifetimes that contribute to its effectiveness in optical applications. These properties have been measured in common solvents such as ethanol and dioxane at room temperature .
Photostability Performance
One of the most notable characteristics of 2-Methyl-5-tert-Butyl-p-quaterphenyl is its exceptional photostability. Research has demonstrated that:
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It ranks among the most stable UV laser dyes currently known
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Its photochemical stability is 10-20 times better in dioxane than in ethanol
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The steric hindrance provided by the methyl and tert-butyl groups contributes significantly to this stability by protecting the molecule from photodegradation pathways
Applications in Scientific Research
2-Methyl-5-tert-Butyl-p-quaterphenyl has found significant applications in various scientific fields, particularly in spectroscopy and laser technology.
Laser Dye Applications
The compound's primary application is as a UV laser dye, where it demonstrates several advantageous properties:
Performance Parameter | Value/Characteristic |
---|---|
Emission Range | 330-380 nm (UV region) |
Conversion Efficiency | Ranges between 1-21% |
Stability Ranking | Among the most stable UV laser dyes |
Optimal Solvent | Dioxane (for maximum stability) |
These properties make 2-Methyl-5-tert-Butyl-p-quaterphenyl particularly valuable for ultraviolet laser applications requiring stable and reliable performance over extended periods .
Two-Photon Spectroscopy Research
The compound has been the subject of advanced spectroscopic investigations, particularly in two-photon excitation studies. Research has focused on:
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Two-color two-photon excited fluorescence properties
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Ab initio calculations to determine molecular parameters
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Experimental verification of theoretical predictions regarding its nonlinear optical properties
These studies contribute to the fundamental understanding of nonlinear optical processes and provide insights into the electronic structure and dynamics of complex aromatic systems .
Materials Science Applications
Beyond its spectroscopic applications, 2-Methyl-5-tert-Butyl-p-quaterphenyl has potential utility in materials science and organic electronics.
Structure-Property Relationships
The relationship between the molecular structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl and its properties has implications for materials design. The methyl and tert-butyl substituents serve multiple functions:
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They enhance photostability through steric protection
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They influence solubility in various media
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They affect molecular packing in solid-state applications
Understanding these structure-property relationships can guide the development of related compounds with tailored properties for specific applications.
Supplier | Location | Product Advantage |
---|---|---|
SYNTHON Chemicals GmbH & Co. KG | Germany | 65 (supplier advantage rating) |
This limited commercial availability reflects the specialized nature of the compound and its applications primarily in research settings .
Recent Research Developments
Recent scientific investigations have expanded our understanding of 2-Methyl-5-tert-Butyl-p-quaterphenyl's properties and potential applications.
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